



Application Notes and Protocols for Intraperitoneal Injection of MK-801

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Dizocilpine maleate	
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Introduction

MK-801 ((+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine), also known as dizocilpine, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding within the ion channel of the receptor, MK-801 blocks the influx of calcium ions, thereby inhibiting NMDA receptor-mediated signaling.[1][3][4] This mechanism of action makes MK-801 a valuable pharmacological tool in neuroscience research to study the role of NMDA receptors in various physiological and pathological processes. It is widely used to induce animal models of neuropsychiatric disorders, such as schizophrenia and psychosis, and to investigate the mechanisms of learning, memory, and neurotoxicity.[5][6][7]

These application notes provide detailed protocols for the intraperitoneal (IP) injection of MK-801 in rodents, along with a summary of commonly used dosages and expected pharmacokinetic profiles.

Data Presentation

Table 1: Recommended Intraperitoneal Injection Dosages of MK-801 in Rodents



Animal Model	Dosage Range (mg/kg)	Vehicle	Typical Injection Volume	Purpose	Reference(s
Mouse	0.01 - 0.1	Saline (0.9% NaCl)	10 mL/kg	Studying state- dependent memory	[8]
0.1	Saline (0.9% NaCl)	Not Specified	Investigating spatial memory and pharmacokin etics	[5]	
0.1 - 0.3	Saline (0.9% NaCl)	Not Specified	Modeling neuropsychia tric behavioral features	[7]	
0.25	Saline (0.9% NaCl)	0.1 mL	Investigating memory reconsolidatio n	[9]	
0.6	Saline (1 mg/mL)	Not Specified	Inducing schizophrenia -like behavioral abnormalities	[6]	
Rat	0.05 - 0.2	Saline (0.9% NaCl)	Not Specified	Studying effects on learning and memory	[10]
0.075 - 0.3	Saline (0.9% NaCl)	Not Specified	Inducing memory impairment	[11]	



0.1	Saline (0.9% NaCl)	Not Specified	Investigating effects on motor activity	[12]
1 - 10	Saline (0.9% NaCl)	Not Specified	Neuroprotecti on studies	[13]

Table 2: Pharmacokinetic Parameters of MK-801 following Intraperitoneal Administration in Male ICR

Mice (0.1 ma/ka)

Parameter	Brain Tissue	Blood Plasma
Time to Cmax	30 minutes	30 minutes
Cmax	Lower than subcutaneous administration	Lower than subcutaneous administration

Note: Subcutaneous administration leads to almost 2-fold higher maximal concentrations (Cmax) in both brain tissue and blood plasma compared to intraperitoneal injection.[5] In rats, peak plasma and brain concentrations of MK-801 are reached within 10 to 30 minutes of intraperitoneal injection.[14]

Experimental Protocols Materials

- (+)-MK-801 hydrogen maleate (e.g., Sigma-Aldrich)
- Sterile saline (0.9% NaCl solution)
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
- Animal scale
- Appropriate personal protective equipment (PPE)

Preparation of MK-801 Solution



- Calculate the required amount of MK-801: Determine the total volume of injection solution needed based on the number of animals, their average weight, and the desired injection volume (e.g., 10 mL/kg).
- Weigh the MK-801: Accurately weigh the calculated amount of (+)-MK-801 hydrogen maleate.
- Dissolve in sterile saline: Dissolve the weighed MK-801 in the appropriate volume of sterile saline. Ensure the solution is thoroughly mixed and the MK-801 is completely dissolved. For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of MK-801 in 10 mL of sterile saline.[6]
- Sterile filter (optional but recommended): For maximum sterility, filter the solution through a 0.22 µm syringe filter into a sterile vial.
- Storage: Store the prepared solution appropriately, protected from light. Consult the manufacturer's instructions for specific storage conditions and stability.

Intraperitoneal Injection Procedure

- Animal Handling: Acclimatize the animals to the experimental room before the procedure.
 Handle the animals gently to minimize stress.
- Weigh the animal: Accurately weigh the animal immediately before injection to calculate the precise volume of MK-801 solution to be administered.
- Calculate Injection Volume: Use the following formula: Injection Volume (mL) = (Animal Weight (kg) x Dosage (mg/kg)) / Concentration of MK-801 solution (mg/mL)
- Restrain the animal: Properly restrain the mouse or rat. For a right-handed injector, hold the
 animal with your left hand, allowing the abdomen to be exposed. Tilt the animal's head
 slightly downwards.
- Locate the injection site: The injection should be made into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.



- Perform the injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be
 careful not to insert the needle too deeply to avoid puncturing internal organs. Aspirate
 slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If aspiration is clear,
 slowly inject the calculated volume of the MK-801 solution.
- Withdraw the needle: Withdraw the needle smoothly and return the animal to its cage.
- Monitoring: Observe the animal for a short period after the injection for any adverse reactions. MK-801 can induce locomotor hyperactivity, stereotypy, and ataxia, especially at higher doses.[10][15]

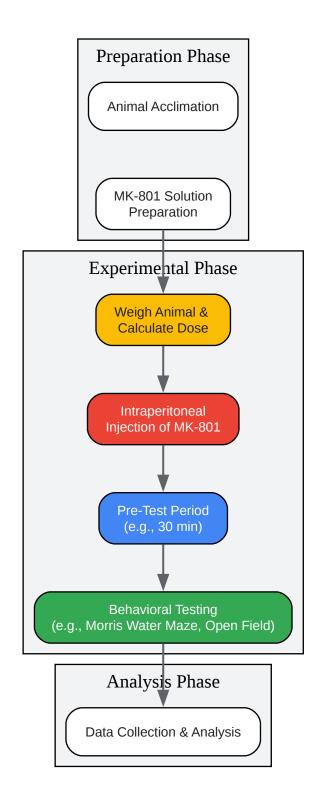
Visualizations



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Caption: Signaling pathway of MK-801 as an NMDA receptor antagonist.

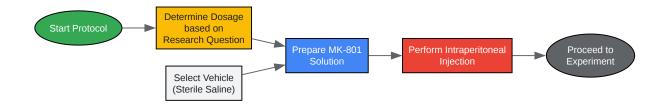




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Caption: General experimental workflow for behavioral studies using MK-801.





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Caption: Logical steps for the preparation and administration of MK-801.

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- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of MK-801]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617384#intraperitoneal-injection-protocol-for-mk-801]

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